Dbade

Description

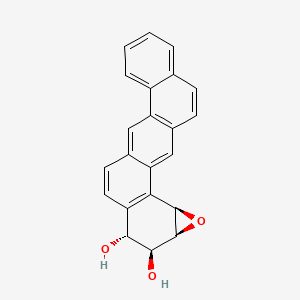

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

70951-81-4 |

|---|---|

Molecular Formula |

C22H16O3 |

Molecular Weight |

328.4 g/mol |

IUPAC Name |

(16R,18S,19S,20R)-17-oxahexacyclo[12.9.0.03,12.04,9.015,21.016,18]tricosa-1,3(12),4,6,8,10,13,15(21),22-nonaene-19,20-diol |

InChI |

InChI=1S/C22H16O3/c23-19-15-8-7-13-9-16-12(6-5-11-3-1-2-4-14(11)16)10-17(13)18(15)21-22(25-21)20(19)24/h1-10,19-24H/t19-,20+,21-,22+/m1/s1 |

InChI Key |

LRZSCFUXPBRQLT-MBDNFAEBSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C6C(O6)C(C5O)O |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)[C@@H]6[C@@H](O6)[C@H]([C@@H]5O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C6C(O6)C(C5O)O |

Synonyms |

DB(a,h)A-3,4-diol 1,2-oxide DBA 3,4-diol 1,2-oxide DBADE dibenz(a,h)anthracene-3,4-diol 1,2-oxide dibenz(a,h)anthracene-3,4-diol 1,2-oxide, (1a alpha,2 alpha,3 beta,13c alpha)-isomer dibenz(a,h)anthracene-3,4-diol-1,2-epoxide |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Rapamycin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rapamycin, a macrolide compound originally discovered as an antifungal agent, has become an invaluable tool in cell biology and a clinically significant immunosuppressant and anti-cancer therapeutic. Its profound effects on cellular processes stem from its highly specific inhibition of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival. This technical guide provides a comprehensive overview of the molecular mechanism of action of Rapamycin, detailing its interaction with cellular components, its impact on the intricate mTOR signaling network, and the experimental methodologies used to elucidate these processes. Quantitative data are summarized in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using the DOT language.

The Rapamycin-FKBP12-mTOR Ternary Complex: A Molecular "Glue"

The primary mechanism of action of Rapamycin is not direct inhibition of mTOR. Instead, it acts as a molecular "glue," first binding to an intracellular receptor, the 12-kDa FK506-binding protein (FKBP12). This Rapamycin-FKBP12 complex then acquires a high affinity for the FKBP12-Rapamycin Binding (FRB) domain of mTOR. This ternary complex formation is the cornerstone of Rapamycin's inhibitory action.

The binding affinities of these interactions have been quantitatively characterized, highlighting the crucial role of FKBP12 in mediating the potent inhibition of mTOR.

| Interacting Molecules | Dissociation Constant (Kd) | Experimental Method |

| Rapamycin - FKBP12 | ~0.2 nM | Fluorescence Polarization, Surface Plasmon Resonance |

| Rapamycin - FRB domain of mTOR | ~26 µM | Fluorescence Polarization |

| FKBP12-Rapamycin - FRB domain of mTOR | ~12 nM | Fluorescence Polarization |

The mTOR Signaling Network: A Central Hub for Cellular Regulation

mTOR is the catalytic subunit of two distinct multi-protein complexes, mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), each with unique downstream targets and cellular functions. Rapamycin primarily acts as an allosteric inhibitor of mTORC1, while its effects on mTORC2 are generally observed after chronic exposure and are often cell-type specific.

mTOR Complex 1 (mTORC1)

mTORC1 is a master regulator of cell growth and proliferation, integrating signals from growth factors, nutrients (amino acids), energy status (ATP levels), and cellular stress. Key components of mTORC1 include mTOR, Raptor (regulatory-associated protein of mTOR), and mLST8 (mammalian lethal with SEC13 protein 8).

The binding of the FKBP12-Rapamycin complex to the FRB domain of mTORC1 does not directly obstruct the catalytic site. Instead, it is thought to sterically hinder the access of substrates to the kinase domain, leading to a partial and selective inhibition of mTORC1's functions.

mTOR Complex 2 (mTORC2)

mTORC2 is composed of mTOR, Rictor (rapamycin-insensitive companion of mTOR), mSIN1, and mLST8. It plays a crucial role in cell survival and cytoskeletal organization. While generally considered Rapamycin-insensitive, long-term treatment with Rapamycin can disrupt the assembly of mTORC2 in some cell types, leading to the inhibition of its downstream signaling.

Downstream Effects of mTORC1 Inhibition by Rapamycin

The inhibition of mTORC1 by Rapamycin leads to a cascade of downstream events that collectively suppress cell growth and proliferation. The two most well-characterized downstream effectors of mTORC1 are the ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1).

Differential Inhibition of S6K1 and 4E-BP1

A critical aspect of Rapamycin's mechanism is its differential effect on the phosphorylation of S6K1 and 4E-BP1. Rapamycin potently and completely inhibits the phosphorylation of S6K1 at its Thr389 residue. In contrast, its effect on 4E-BP1 phosphorylation is often incomplete and transient, particularly at the rapamycin-resistant Thr37/46 phosphorylation sites. This differential sensitivity has significant implications for the downstream cellular processes.

| Downstream Target | Effect of Rapamycin | Consequence |

| S6K1 Phosphorylation (Thr389) | Strong and sustained inhibition | Decreased protein synthesis, reduced cell size |

| 4E-BP1 Phosphorylation (Thr37/46) | Partial and often transient inhibition | In some contexts, continued cap-dependent translation |

The following diagram illustrates the core mTOR signaling pathway and the inhibitory action of Rapamycin.

Cellular Consequences of Rapamycin Treatment

The inhibition of mTORC1 by Rapamycin has profound effects on various cellular processes:

-

Inhibition of Protein Synthesis: By preventing the activation of S6K1 and promoting the binding of 4E-BP1 to eIF4E, Rapamycin significantly reduces the translation of a subset of mRNAs, particularly those with 5' terminal oligopyrimidine (5'TOP) tracts, which encode ribosomal proteins and elongation factors.

-

Cell Cycle Arrest: Rapamycin typically causes a G1 phase cell cycle arrest. This is attributed to the reduced synthesis of proteins essential for cell cycle progression, such as cyclins and cyclin-dependent kinases.

-

Induction of Autophagy: mTORC1 is a negative regulator of autophagy, a cellular process for degrading and recycling cellular components. By inhibiting mTORC1, Rapamycin promotes the induction of autophagy.

-

Inhibition of Cell Proliferation: The combined effects on protein synthesis and cell cycle progression lead to a potent inhibition of cell proliferation.

The antiproliferative activity of Rapamycin varies across different cancer cell lines, as indicated by their half-maximal inhibitory concentration (IC50) values.

| Cell Line | Cancer Type | IC50 (nM) |

| MCF-7 | Breast Cancer | ~1-20 |

| PC-3 | Prostate Cancer | ~10-50 |

| U87-MG | Glioblastoma | ~20-100 |

| A549 | Lung Cancer | ~50-200 |

| HCT116 | Colon Cancer | ~10-100 |

Experimental Protocols for Studying the Mechanism of Action of Rapamycin

The elucidation of Rapamycin's mechanism of action has been made possible through a variety of key experimental techniques. Below are detailed methodologies for some of these essential experiments.

Co-Immunoprecipitation (Co-IP) to Demonstrate the FKBP12-Rapamycin-mTOR Interaction

This protocol is designed to verify the Rapamycin-dependent interaction between FKBP12 and mTOR.

Materials:

-

Cell lines expressing endogenous or tagged versions of FKBP12 and mTOR.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Antibody against mTOR (for immunoprecipitation).

-

Antibody against FKBP12 (for Western blotting).

-

Protein A/G agarose beads.

-

Rapamycin (or vehicle control, e.g., DMSO).

-

SDS-PAGE and Western blotting reagents.

Procedure:

-

Culture cells to ~80-90% confluency.

-

Treat cells with the desired concentration of Rapamycin or vehicle for the specified time (e.g., 100 nM for 2 hours).

-

Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the cell lysates by centrifugation.

-

Pre-clear the lysates by incubating with protein A/G agarose beads.

-

Incubate the pre-cleared lysates with the anti-mTOR antibody overnight at 4°C with gentle rotation.

-

Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

Wash the beads extensively with lysis buffer.

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using the anti-FKBP12 antibody.

Expected Result: A band corresponding to FKBP12 should be detected in the mTOR immunoprecipitate from Rapamycin-treated cells, but not in the vehicle-treated control.

In Vitro Kinase Assay to Measure mTORC1 Activity

This assay measures the ability of immunoprecipitated mTORC1 to phosphorylate a known substrate, such as S6K1, in the presence or absence of Rapamycin.

Materials:

-

Cell lysates from cells treated with or without Rapamycin.

-

Anti-Raptor antibody (to specifically immunoprecipitate mTORC1).

-

Protein A/G agarose beads.

-

Recombinant, inactive S6K1 protein as a substrate.

-

Kinase assay buffer containing ATP and MgCl2.

-

Phospho-S6K1 (Thr389) antibody for Western blotting.

Procedure:

-

Immunoprecipitate mTORC1 from cell lysates using the anti-Raptor antibody and protein A/G beads as described in the Co-IP protocol.

-

Wash the immunoprecipitated mTORC1 complex extensively.

-

Resuspend the beads in kinase assay buffer.

-

Add the recombinant S6K1 substrate and ATP to initiate the kinase reaction.

-

Incubate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling.

-

Analyze the reaction mixture by SDS-PAGE and Western blotting using the phospho-S6K1 (Thr389) antibody.

Expected Result: The level of phosphorylated S6K1 will be significantly lower in the reaction containing mTORC1 immunoprecipitated from Rapamycin-treated cells compared to the control.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the effect of Rapamycin on cell viability and proliferation.

Materials:

-

Cells of interest.

-

96-well cell culture plates.

-

Rapamycin at various concentrations.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Microplate reader.

Procedure:

-

Seed cells in a 96-well plate at a predetermined density.

-

Allow cells to adhere overnight.

-

Treat the cells with a serial dilution of Rapamycin or vehicle control.

-

Incubate for a desired period (e.g., 48-72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

Expected Result: A dose-dependent decrease in absorbance will be observed in Rapamycin-treated wells, indicating reduced cell proliferation. From this data, the IC50 value can be calculated.

The following diagram outlines a typical experimental workflow for investigating the mechanism of action of Rapamycin.

Conclusion

Rapamycin's mechanism of action is a paradigm of targeted therapy, involving the formation of a gain-of-function inhibitory complex with FKBP12 to allosterically inhibit mTORC1. This leads to the suppression of key downstream signaling pathways that control protein synthesis and cell cycle progression, ultimately resulting in potent antiproliferative and immunosuppressive effects. The detailed understanding of this mechanism, facilitated by the experimental approaches outlined in this guide, continues to drive the development of novel mTOR inhibitors and combination therapies for a range of human diseases. The quantitative data and visual representations provided herein offer a comprehensive resource for researchers and drug development professionals in this dynamic field.

The Serendipitous Journey of Rapamycin: From Easter Island Soil to a Master Regulator of Cell Growth

A Technical Guide on the Discovery and History of a Groundbreaking Molecule

Abstract

Rapamycin, a microbial natural product, has traversed a remarkable scientific journey from its serendipitous discovery as an antifungal agent to its current status as a pivotal tool in cell biology and a clinically significant immunosuppressant and anti-cancer agent. This technical guide provides an in-depth chronicle of the discovery and history of rapamycin for researchers, scientists, and drug development professionals. It details the initial isolation from a soil sample from Easter Island (Rapa Nui), the elucidation of its potent and varied biological activities, and the landmark discovery of its molecular target, the protein kinase now known as mTOR (mechanistic Target of Rapamycin). This document includes structured tables of key quantitative data, detailed experimental protocols from the seminal studies that defined its mechanism of action, and visualizations of the critical signaling pathways, offering a comprehensive resource on the foundational science of this remarkable compound.

A Fortuitous Finding on Rapa Nui

The story of rapamycin begins in 1964 with a Canadian medical expedition to the remote Easter Island, known as Rapa Nui by its inhabitants.[1][2] A team of scientists, including microbiologist Georges Nogrady, collected soil samples from across the island with the aim of studying the unique biosphere before the construction of an airport threatened its isolation.[1][2] One particular soil sample harbored a bacterium, Streptomyces hygroscopicus, which was later found to produce a compound with potent antifungal properties.[2][3]

This discovery was made at Ayerst Research Laboratories in Montreal, where the soil samples were sent for analysis.[2] A team led by microbiologist Dr. Suren Sehgal isolated and characterized the active compound in 1972.[3] In a nod to its origin, the molecule was named "rapamycin".[2] Initial studies focused on its antifungal capabilities, particularly against Candida albicans.[2][3]

However, the journey of rapamycin was nearly cut short. In 1983, Ayerst consolidated its research operations and closed the Montreal laboratory, ordering the destruction of the microbial samples.[2] Convinced of the compound's potential, Suren Sehgal famously preserved vials of the Streptomyces hygroscopicus culture in his home freezer.[2] His persistence paid off when Ayerst merged with Wyeth in 1987. Sehgal successfully convinced the new management to resurrect the rapamycin program in 1988.[2] Subsequent research unveiled its potent immunosuppressive and anti-proliferative effects, shifting its developmental trajectory and ultimately leading to its FDA approval in 1999 under the name Sirolimus (Rapamune®) for preventing organ transplant rejection.[2]

Timeline of Key Events in Rapamycin's History

| Year | Event | Key Scientist(s)/Institution(s) | Significance |

| 1964 | Soil sample containing Streptomyces hygroscopicus is collected on Easter Island (Rapa Nui).[2] | Georges Nogrady (Canadian Medical Expedition) | Origin of the rapamycin-producing microorganism. |

| 1972 | Isolation of the active compound from S. hygroscopicus.[3] | Suren Sehgal, Claude Vézina (Ayerst Research Laboratories) | Initial discovery of the molecule. |

| 1975 | First publication detailing the isolation, characterization, and antifungal properties of rapamycin.[2][3] | C. Vézina, S. N. Sehgal, A. Kudelski, H. Baker | Formal introduction of rapamycin to the scientific community. |

| 1977 | First report on the immunosuppressive properties of rapamycin is published.[4] | R. R. Martel, J. Klicius, S. Galet | Discovery of a major new biological activity beyond its antifungal effects. |

| 1983 | Ayerst closes its Montreal lab; Suren Sehgal salvages the rapamycin-producing bacterial cultures.[2] | Suren Sehgal | Critical act of preservation that saved the project from termination. |

| 1988 | The rapamycin research program is revived at the newly merged Wyeth-Ayerst Laboratories.[2] | Suren Sehgal (Wyeth-Ayerst) | Resumption of research that led to clinical development. |

| 1991 | The genes TOR1 and TOR2 are identified in yeast as the targets of the FKBP12-rapamycin complex.[5] | Joseph Heitman, N. Rao Movva, Michael N. Hall | First identification of the genetic target of rapamycin, revolutionizing understanding of its mechanism. |

| 1994 | The mammalian homolog of TOR, named RAFT1 (later mTOR), is independently identified by two groups.[6] | David Sabatini & Solomon Snyder; Stuart Schreiber | Discovery of the central mammalian target of rapamycin, linking it to cell growth control. |

| 1999 | The U.S. Food and Drug Administration (FDA) approves rapamycin (Sirolimus) for use in preventing kidney transplant rejection.[2] | Wyeth-Ayerst | Culmination of decades of research, establishing rapamycin as a clinical therapeutic. |

Isolation, Characterization, and Biological Activity

Initial Biological Activity: Antifungal Properties

Rapamycin was first identified due to its strong inhibitory effect on various fungi, most notably Candida albicans. The initial 1975 publication by Vézina et al. provided the first quantitative data on its antifungal potency.

Table 1: Antifungal Activity of Rapamycin (1975)

| Fungal Species | Number of Strains Tested | Minimum Inhibitory Concentration (MIC) Range (µg/mL) |

|---|---|---|

| Candida albicans | 10 | 0.02 - 0.2 |

| Microsporum gypseum | Not specified | Activity noted, but unstable in media |

| Trichophyton granulosum | Not specified | Activity noted, but unstable in media |

Data sourced from Vézina et al., The Journal of Antibiotics, 1975.[2]

Experimental Protocol: Isolation and Purification of Rapamycin (c. 1975)

The following protocol is a summarized representation of the methods described by S.N. Sehgal, H. Baker, and C. Vézina in their 1975 publication in The Journal of Antibiotics.[3]

-

Fermentation: Streptomyces hygroscopicus (NRRL 5491) is cultured in a soybean meal-based fermentation broth under aerobic conditions. The culture is incubated for a period sufficient to produce the active compound, which is primarily located in the mycelium.

-

Mycelial Harvest: The mycelium is separated from the fermentation broth by filtration.

-

Solvent Extraction: The harvested mycelial cake is extracted with an organic solvent, such as methanol. The solvent is then evaporated under vacuum to yield a crude extract.

-

Purification by Column Chromatography: The crude extract is subjected to purification using silica gel column chromatography. The column is eluted with a gradient of organic solvents to separate rapamycin from other components.

-

Crystallization: Fractions containing pure rapamycin are pooled, concentrated, and the rapamycin is crystallized. The final product is a colorless solid with a melting point of approximately 183-185°C.[3]

Immunosuppressive and Anti-Proliferative Activity

Further investigations revealed that rapamycin possessed potent immunosuppressive and anti-proliferative activities. A 1977 study by Martel et al. demonstrated that rapamycin could completely prevent the development of experimental autoimmune diseases in rats.[4] Later studies by the National Cancer Institute (NCI) as part of their 60-cell line screen (NCI-60) quantified its potent anti-proliferative effects across a range of human cancer cell lines.

Table 2: Early Bioactivity Data for Rapamycin (Immunosuppression & Anti-Proliferation)

| Assay Type | Model System | Endpoint | Result | Reference |

|---|---|---|---|---|

| Immunosuppression | Rat Adjuvant Arthritis Model | Prevention of disease | Complete prevention | Martel et al., 1977[4] |

| Immunosuppression | Rat EAE Model | Prevention of disease | Complete prevention | Martel et al., 1977[4] |

| Immunosuppression | Rat Humoral Antibody Formation | Inhibition of IgE-like antibody | Complete inhibition | Martel et al., 1977[4] |

| Anti-Proliferation | Jurkat (Human T-cell leukemia) | Inhibition of proliferation | G1 phase cell cycle arrest | Heitman et al., 1991[5] |

| Anti-Proliferation | NCI-60 Cell Line Screen | Growth Inhibition (GI50) | Potent activity across multiple cancer types | NCI Developmental Therapeutics Program |

Unraveling the Mechanism: The Discovery of TOR/mTOR

The unique mechanism of action of rapamycin remained a puzzle for years. A major breakthrough came from the field of yeast genetics. Scientists hypothesized that if they could find yeast mutants that were resistant to rapamycin's growth-inhibitory effects, the mutated genes would likely point to the drug's target or pathway.

Experimental Protocol: Yeast Genetic Screen for Rapamycin Resistance (c. 1991)

The following is a generalized protocol based on the landmark 1991 Science paper by Heitman, Movva, and Hall.[5]

-

Yeast Strain and Culture: A wild-type, rapamycin-sensitive strain of Saccharomyces cerevisiae is used. Cells are grown on standard rich media (e.g., YPD).

-

Mutagenesis (Optional but common): To increase the frequency of mutations, cells can be exposed to a mutagen (e.g., ethyl methanesulfonate or UV light).

-

Selection of Resistant Mutants: A large population of yeast cells (e.g., 10^7 to 10^8 cells) is plated onto solid media containing a concentration of rapamycin that is lethal to wild-type cells (e.g., 0.1 µg/mL).

-

Isolation and Verification: Colonies that grow on the rapamycin-containing plates are isolated. These putative resistant mutants are re-streaked on rapamycin plates to confirm the resistance phenotype.

-

Genetic Analysis: The resistant mutants are analyzed genetically.

-

Dominance/Recessiveness Test: Mutants are crossed with the wild-type parent strain. If the resulting diploid is sensitive, the mutation is recessive. If the diploid is resistant, the mutation is dominant.

-

Complementation and Allelism Tests: Mutants are crossed with each other to determine if the mutations are in the same or different genes.

-

-

Gene Identification: The genes harboring the resistance-conferring mutations are identified through molecular cloning techniques, such as transformation with a wild-type yeast genomic library to identify the gene that restores sensitivity.

This screen led to the identification of three key genes: FPR1 (encoding the yeast homolog of FKBP12, where recessive mutations conferred resistance) and two novel genes, TOR1 and TOR2 (Target of Rapamycin), where dominant mutations conferred resistance. This strongly suggested that the FKBP12-rapamycin complex directly targeted the TOR proteins.[5]

Identification of Mammalian TOR (mTOR)

Building on the discoveries in yeast, researchers sought the mammalian counterpart. In 1994, the laboratory of Solomon Snyder, with graduate student David Sabatini, purified a protein from rat brain that bound to the FKBP12-rapamycin complex.[6] They named it RAFT1 (Rapamycin and FKBP12 Target 1). At the same time, Stuart Schreiber's laboratory independently identified the same protein, which they called FRAP (FKBP-Rapamycin Associated Protein). Sequencing revealed that this protein was the mammalian homolog of the yeast TOR proteins. It is now officially known as the mechanistic Target of Rapamycin, or mTOR.

Visualizing the Discovery and Mechanism

The discovery of rapamycin and its target, mTOR, unveiled a central signaling pathway that governs cell growth, proliferation, and metabolism in response to nutrients and growth factors.

References

- 1. The effects of rapamycin on humoral immunity in vivo. Suppression of primary responses but not of ongoing alloantibody synthesis or memory responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapamycin (AY-22,989), a new antifungal antibiotic. I. Taxonomy of the producing streptomycete and isolation of the active principle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Rapamycin (AY-22,989), a new antifungal antibiotic. II. Fermentation, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of the immune response by rapamycin, a new antifungal antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targets for cell cycle arrest by the immunosuppressant rapamycin in yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

An In-depth Technical Guide on the Role of the mTOR Pathway in Cellular Growth

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] It integrates a multitude of environmental cues, including growth factors, nutrients, energy status, and stress, to orchestrate cellular anabolic and catabolic processes.[2][4] Dysregulation of the mTOR signaling pathway is a hallmark of numerous human diseases, most notably cancer and metabolic disorders like diabetes and obesity, making it a critical target for therapeutic intervention.[1][3][5][6] This guide provides a comprehensive technical overview of the mTOR pathway's core components, its intricate regulatory network, downstream effector mechanisms, and its profound impact on cellular growth. It also details key experimental protocols for studying the pathway and presents quantitative data to facilitate a deeper understanding of its function.

Core Components of the mTOR Pathway

mTOR functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[4][7][8] These complexes have different subunit compositions, upstream regulators, downstream substrates, and consequently, distinct cellular functions.[9]

-

mTORC1: This complex is acutely sensitive to nutrients (especially amino acids), growth factors, and energy levels. It is defined by the regulatory-associated protein of mTOR (Raptor) and mammalian lethal with SEC13 protein 8 (mLST8).[10] mTORC1 is the primary driver of cell growth by promoting anabolic processes.

-

mTORC2: Characterized by the rapamycin-insensitive companion of mTOR (Rictor), mSIN1, and Protor, mTORC2 is primarily activated by growth factors.[7][9][10] Its main roles are in cell survival, proliferation, and cytoskeletal organization.[9][10] While initially considered rapamycin-insensitive, prolonged treatment can disrupt mTORC2 assembly and function.[9]

Upstream Regulation of the mTOR Pathway

The mTOR pathway integrates a diverse array of upstream signals to make critical decisions about cell growth and metabolism.

Growth Factors (Insulin/IGF-1)

Growth factors activate the PI3K/AKT signaling cascade, a major upstream regulator of mTOR.[11]

-

Binding of insulin or IGF-1 to their receptors activates phosphoinositide 3-kinase (PI3K).

-

PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).

-

PIP3 recruits and activates AKT (also known as Protein Kinase B).

-

Active AKT phosphorylates and inhibits the tuberous sclerosis complex (TSC), a heterodimer of TSC1 and TSC2.[12][13]

-

The TSC complex functions as a GTPase-activating protein (GAP) for the small GTPase Rheb (Ras homolog enriched in brain).[4][12]

-

Inhibition of TSC allows Rheb to accumulate in its GTP-bound, active state, which directly binds to and activates mTORC1.[4][14][12]

Amino Acids

Amino acid availability is a critical signal for mTORC1 activation and occurs at the lysosomal surface.

-

In the presence of amino acids, the Rag GTPases, which exist as heterodimers (RagA/B with RagC/D), are activated.[15]

-

This activation process involves the lysosomal V-ATPase and the Ragulator complex.[14][15]

-

Active Rag GTPases recruit mTORC1 to the lysosomal surface, bringing it into proximity with its activator, Rheb.[14]

Energy Status and Stress

Cellular energy levels, primarily sensed as the AMP/ATP ratio, regulate mTORC1 activity via AMP-activated protein kinase (AMPK).

-

Under low energy conditions (high AMP), AMPK is activated.[13]

-

AMPK can directly phosphorylate and activate TSC2, thereby inhibiting mTORC1.[13]

-

AMPK can also directly phosphorylate Raptor, leading to mTORC1 inhibition.

-

Other stressors like hypoxia can inhibit mTORC1 through the activation of REDD1, which functions upstream of the TSC complex.[16]

Downstream Effectors and Cellular Functions

Activated mTORC1 and mTORC2 phosphorylate a multitude of downstream substrates to control various aspects of cellular growth.

mTORC1: The Master Growth Regulator

-

Protein Synthesis: mTORC1 drives protein synthesis through two main effectors:

-

S6 Kinase 1 (S6K1): Phosphorylation of S6K1 leads to the phosphorylation of ribosomal protein S6 and other components of the translational machinery, enhancing ribosome biogenesis and mRNA translation.[14][11]

-

4E-Binding Protein 1 (4E-BP1): Phosphorylation of 4E-BP1 causes its dissociation from the eukaryotic translation initiation factor 4E (eIF4E), allowing eIF4E to participate in the formation of the eIF4F complex, a critical step for cap-dependent translation initiation.[11]

-

-

Lipid Synthesis: mTORC1 promotes lipogenesis by activating the transcription factor SREBP1c (Sterol Regulatory Element-Binding Protein 1c).[14]

-

Autophagy Inhibition: In nutrient-rich conditions, mTORC1 phosphorylates and inhibits the ULK1/Atg13/FIP200 complex, a key initiator of autophagy, thereby suppressing this catabolic process.[14][11]

mTORC2: A Key Player in Survival and Proliferation

-

AKT Activation: A crucial function of mTORC2 is the phosphorylation of AKT at serine 473, which is required for its full activation.[12] Fully active AKT then promotes cell survival and inhibits apoptosis.

-

Cytoskeletal Organization: mTORC2 influences the actin cytoskeleton through the phosphorylation and activation of Protein Kinase C α (PKCα) and the regulation of small Rho GTPases.[14]

-

Other Substrates: mTORC2 also phosphorylates Serum- and Glucocorticoid-induced Kinase 1 (SGK1), another member of the AGC kinase family involved in cell survival and ion transport.[10]

Quantitative Data Summary

The activity of the mTOR pathway is often assessed by measuring the phosphorylation status of its key downstream targets. The following table summarizes key phosphorylation events used as readouts for mTORC1 and mTORC2 activity.

| Complex | Substrate | Phosphorylation Site | Typical Assay | Reference |

| mTORC1 | S6 Kinase 1 (S6K1) | Threonine 389 (T389) | Western Blot, ELISA | [10][17] |

| Ribosomal Protein S6 | Serine 240/244 | Western Blot, FACS | [10][17] | |

| 4E-BP1 | Threonine 37/46, Serine 65 | Western Blot | [10] | |

| ULK1 | Serine 757 | Western Blot | [10] | |

| mTORC2 | AKT | Serine 473 (S473) | Western Blot | [10][17] |

| SGK1 | Serine 422 | Western Blot | [10] | |

| mTOR | mTOR (autophosphorylation) | Serine 2481 (S2481) | Western Blot | [17] |

Experimental Protocols

Studying the mTOR pathway involves a variety of molecular and cellular biology techniques. Below are detailed methodologies for key experiments.

Western Blotting for Phosphorylated mTOR Pathway Proteins

This is the most common method to assess the activation state of the mTOR pathway.[17]

Objective: To determine the relative phosphorylation levels of mTOR, S6K1, S6, 4E-BP1, or AKT.

Methodology:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat with stimuli (e.g., growth factors, amino acids) or inhibitors (e.g., rapamycin, Torin1) for the desired time.

-

Cell Lysis: Wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride) to preserve phosphorylation states.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature proteins.

-

SDS-PAGE: Separate proteins by size by running 20-40 µg of total protein per lane on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated protein of interest (e.g., anti-phospho-S6K1 (Thr389)) diluted in blocking buffer.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against the total (non-phosphorylated) protein (e.g., anti-S6K1) and a loading control (e.g., β-actin or GAPDH).

In Vitro Kinase Assay for mTORC1/mTORC2 Activity

This assay directly measures the kinase activity of immunoprecipitated mTOR complexes.[10]

Objective: To quantify the ability of mTORC1 or mTORC2 to phosphorylate a specific substrate in vitro.

Methodology:

-

Immunoprecipitation:

-

Lyse cells using a CHAPS-based lysis buffer.

-

Incubate the lysate with an antibody against a core component of the complex (e.g., anti-Raptor for mTORC1, anti-Rictor for mTORC2) and Protein A/G agarose beads overnight at 4°C.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

-

Kinase Reaction:

-

Resuspend the beads in a kinase buffer containing a recombinant, purified substrate (e.g., inactive S6K1 or 4E-BP1 for mTORC1; inactive AKT1 for mTORC2).[10]

-

Initiate the reaction by adding ATP (often radiolabeled [γ-³²P]ATP for sensitive detection).

-

Incubate at 30°C for 20-30 minutes.

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding Laemmli buffer and boiling.

-

Separate the reaction products by SDS-PAGE.

-

If using radiolabeled ATP, expose the gel to a phosphor screen or film to detect the phosphorylated substrate.

-

Alternatively, if using non-radiolabeled ATP, analyze the reaction by Western blot using a phospho-specific antibody against the substrate.

-

Visualizations of Pathways and Workflows

mTOR Signaling Pathway

Caption: Core mTOR signaling pathway integrating upstream signals to control downstream cellular processes.

Experimental Workflow for mTOR Inhibitor Analysis

Caption: A typical experimental workflow for evaluating the efficacy and mechanism of an mTOR inhibitor.

Logical Relationship: mTOR Activity and Cellular State

Caption: Logical relationship between environmental cues, mTORC1 activity, and the resulting cellular state.

Role in Disease and Drug Development

Given its central role in promoting growth and anabolism, it is not surprising that hyperactivation of the mTOR pathway is a common feature in many human cancers.[1][18][19] Mutations or amplifications of upstream components like PI3K and AKT, or loss of tumor suppressors like PTEN and TSC1/2, lead to constitutive mTOR signaling, driving uncontrolled cell proliferation and tumor growth.[18] This has made the mTOR pathway a prime target for cancer therapy.[18][19]

-

First-generation inhibitors (Rapalogs): Compounds like rapamycin (sirolimus) and its analogs (everolimus, temsirolimus) are allosteric inhibitors that primarily target mTORC1.[18] They have been approved for treating specific cancers, such as renal cell carcinoma.[20]

-

Second-generation inhibitors (ATP-competitive inhibitors): These small molecules (e.g., Torin1, INK128) target the ATP-binding site of the mTOR kinase domain, thereby inhibiting both mTORC1 and mTORC2.[10][18] This dual inhibition can overcome some of the resistance mechanisms seen with rapalogs, such as the feedback activation of AKT signaling.[18]

Conclusion

The mTOR pathway is a critical signaling nexus that governs the fundamental processes of cellular growth, metabolism, and proliferation.[3] Its two arms, mTORC1 and mTORC2, respond to a complex web of intracellular and extracellular signals to maintain cellular homeostasis. The profound understanding of this pathway, from its molecular components to its systemic effects, has not only illuminated basic principles of cell biology but has also paved the way for targeted therapeutic strategies against diseases characterized by its dysregulation, particularly cancer.[1][3] Future research will continue to unravel the complexities of mTOR signaling, offering new opportunities for the development of more precise and effective therapies.

References

- 1. mTOR: Its Critical Role in Metabolic Diseases, Cancer, and the Aging Process - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding the mTOR signaling pathway via mathematical modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. m.youtube.com [m.youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. mtor-signaling-in-metabolism-and-cancer - Ask this paper | Bohrium [bohrium.com]

- 7. researchgate.net [researchgate.net]

- 8. Experimental Approaches in Delineating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell growth - Wikipedia [en.wikipedia.org]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mtor-signaling-and-drug-development-in-cancer - Ask this paper | Bohrium [bohrium.com]

- 19. mdpi.com [mdpi.com]

- 20. Therapeutic Use of mTOR Inhibitors | mTOR Inhibitor Therapy [delveinsight.com]

Rapamycin as an Immunosuppressant in Organ Transplantation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Rapamycin, also known as Sirolimus, is a potent immunosuppressive agent that has carved out a significant niche in solid organ transplantation.[1] Its unique mechanism of action, centered on the inhibition of the mammalian target of rapamycin (mTOR), offers a distinct alternative to conventional calcineurin inhibitors (CNIs).[1][2] This guide provides an in-depth technical overview of rapamycin's mechanism of action, clinical applications, and associated experimental protocols. Quantitative data from clinical studies are summarized, and key signaling pathways and experimental workflows are visualized to provide a comprehensive resource for professionals in the field.

Mechanism of Action: The mTOR Signaling Pathway

Rapamycin exerts its immunosuppressive effects by inhibiting the mTOR signaling pathway, a crucial regulator of cell growth, proliferation, and survival.[3][4] Rapamycin first forms a complex with the intracellular protein FKBP12. This complex then binds to and inhibits the mTOR kinase, specifically a component of the mTOR Complex 1 (mTORC1).[5]

The mTOR kinase exists in two distinct multi-protein complexes, mTORC1 and mTORC2, with different downstream targets and sensitivities to rapamycin.[3][4][5]

-

mTOR Complex 1 (mTORC1): This complex is sensitive to acute rapamycin treatment. It integrates signals from growth factors and nutrients to control protein synthesis, lipid synthesis, and autophagy.[6] By inhibiting mTORC1, rapamycin blocks the phosphorylation of key downstream effectors like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1), ultimately leading to the arrest of the cell cycle in the G1 phase and inhibiting T-cell proliferation in response to interleukin-2 (IL-2).[5]

-

mTOR Complex 2 (mTORC2): Generally considered insensitive to acute rapamycin treatment, mTORC2 regulates cell survival and cytoskeletal organization, partly through the phosphorylation of Akt at serine 473.[5] However, prolonged rapamycin treatment can also inhibit mTORC2 assembly and function in some cell types.

The net effect of mTOR inhibition in T-lymphocytes is the suppression of their proliferation, a critical step in preventing the alloimmune response that leads to organ rejection.[7]

References

- 1. Managing immune suppression and graft rejection with rapamycin in organ transplantation [longevity.technology]

- 2. researchgate.net [researchgate.net]

- 3. novapublishers.com [novapublishers.com]

- 4. cusabio.com [cusabio.com]

- 5. mTOR - Wikipedia [en.wikipedia.org]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. Hepatitis C Direct-Acting Antivirals in the Immunosuppressed Host: Mechanisms, Interactions, and Clinical Outcomes [mdpi.com]

Preclinical Efficacy of Rapamycin in Cancer Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical evaluation of Rapamycin and its analogs (rapalogs) in various cancer models. It is designed to serve as a comprehensive resource for researchers and professionals involved in oncology drug discovery and development, offering a consolidated view of Rapamycin's anti-cancer activity, the underlying mechanism of action, and detailed experimental protocols.

Core Findings: Rapamycin's Preclinical Anti-Cancer Activity

Rapamycin, a macrocyclic lactone, is a potent inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival.[1][2] Dysregulation of the PI3K/AKT/mTOR signaling pathway is a common event in many human cancers, making it an attractive target for therapeutic intervention.[3][4] Preclinical studies have extensively demonstrated Rapamycin's ability to inhibit cancer cell proliferation, induce cell cycle arrest, and suppress tumor growth in a variety of cancer models.[1][5]

In Vitro Efficacy: Inhibition of Cancer Cell Proliferation

The anti-proliferative activity of Rapamycin has been quantified across a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cancer type and the specific genetic background of the cell line, with some lines exhibiting high sensitivity in the nanomolar range.

| Cancer Type | Cell Line | IC50 Value | Citation |

| Breast Cancer | MCF-7 | ~20 nM - 66.72 µM | [1][6][7] |

| MDA-MB-231 | ~20 µM | [1] | |

| Glioblastoma | U87-MG | ~1 µM | [2] |

| T98G | ~2 nM | [2] | |

| Lung Cancer | A549 | ~32.99 µM | [6] |

| Oral Cancer | Ca9-22 | ~15 µM | [5] |

| Prostate Cancer | LNCaP | 93 nM | |

| PC3 | 50 nM |

In Vivo Efficacy: Inhibition of Tumor Growth in Xenograft Models

In vivo studies using animal models, primarily mouse xenografts, have corroborated the anti-tumor effects of Rapamycin observed in vitro. Administration of Rapamycin has been shown to significantly reduce tumor volume and slow tumor progression across various cancer types.

| Cancer Type | Xenograft Model | Treatment Details | Tumor Growth Inhibition | Citation |

| Breast Cancer | MDA-MB-468 | 1.5 mg/kg Rapamycin + Paclitaxel | 59.9% reduction in tumor volume compared to Paclitaxel alone | [8] |

| Glioblastoma | U87MG | Not specified | >95% inhibition of tumor volume | [9][10] |

| Lung Cancer | KLN-205 (s.c.) | Not specified | 81% reduction in tumor volume | [11] |

| Breast Cancer | MDA-MB-453 | Not specified | Significant reduction in tumor volume | [12] |

Signaling Pathways and Mechanism of Action

Rapamycin exerts its anti-cancer effects primarily through the allosteric inhibition of mTOR Complex 1 (mTORC1). It achieves this by forming a complex with the intracellular receptor FKBP12, which then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, preventing the association of key mTORC1 components like Raptor.[2] This inhibition disrupts downstream signaling, leading to reduced phosphorylation of key effectors such as p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), which are critical for protein synthesis and cell cycle progression.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the preclinical evaluation of Rapamycin.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of Rapamycin on cancer cell lines and to calculate the IC50 value.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Rapamycin stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]

-

DMSO (Dimethyl sulfoxide)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[13][14]

-

Drug Treatment: Prepare serial dilutions of Rapamycin in complete medium from the stock solution. Remove the overnight culture medium from the wells and add 100 µL of the various concentrations of Rapamycin. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[13]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[13][14][15]

-

Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[13][14]

-

Absorbance Measurement: Shake the plate gently for 10-15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of Rapamycin concentration to determine the IC50 value using a suitable software.

Western Blotting for mTOR Pathway Proteins

This protocol is used to assess the phosphorylation status of key proteins in the mTOR signaling pathway following Rapamycin treatment.

Materials:

-

Cancer cells treated with Rapamycin

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

TBST (Tris-Buffered Saline with 0.1% Tween-20)

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: After treating cells with Rapamycin for the desired time, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[10][16]

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[16]

-

Washing: Repeat the washing step as in step 7.

-

Detection: Add the ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative phosphorylation levels of the target proteins.

In Vivo Xenograft Tumor Model

This protocol outlines the establishment of a subcutaneous xenograft model in mice to evaluate the in vivo anti-tumor efficacy of Rapamycin.

Materials:

-

Immunocompromised mice (e.g., Nude or SCID)

-

Cancer cell line of interest

-

Matrigel (optional)

-

Rapamycin formulation for in vivo administration

-

Calipers

-

Sterile syringes and needles

Procedure:

-

Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS or culture medium, with or without Matrigel, at a concentration of 1-10 x 10^6 cells per 100 µL.

-

Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable and reach a certain size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer Rapamycin to the treatment group via the desired route (e.g., intraperitoneal injection, oral gavage) at the predetermined dose and schedule. The control group should receive the vehicle.

-

Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Endpoint: Continue treatment for the specified duration or until tumors in the control group reach a predetermined endpoint. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, Western blotting).

-

Data Analysis: Plot the average tumor volume over time for each group to assess the effect of Rapamycin on tumor growth. Calculate the percentage of tumor growth inhibition.

Conclusion

The preclinical data strongly support the anti-cancer activity of Rapamycin across a range of cancer models. Its well-defined mechanism of action through the inhibition of the mTOR pathway provides a solid rationale for its clinical development. This technical guide offers a foundational resource for researchers, providing both a summary of key efficacy data and detailed protocols for the continued investigation of Rapamycin and other mTOR inhibitors in the preclinical setting. Further research should focus on identifying predictive biomarkers of response and exploring rational combination strategies to enhance the therapeutic potential of mTOR-targeted therapies.

References

- 1. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phospho-mTOR (Ser2448) Antibody (#2971) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 3. wjgnet.com [wjgnet.com]

- 4. mdpi.com [mdpi.com]

- 5. Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. merckmillipore.com [merckmillipore.com]

- 7. researchgate.net [researchgate.net]

- 8. broadpharm.com [broadpharm.com]

- 9. mesoscale.com [mesoscale.com]

- 10. ccrod.cancer.gov [ccrod.cancer.gov]

- 11. Phospho-p70 S6 Kinase (Thr389) Antibody | Cell Signaling Technology [cellsignal.com]

- 12. Phospho-4E-BP1 (Thr37/46) (236B4) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 13. researchhub.com [researchhub.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 16. Phospho-4EBP1 (Thr37, Thr46) Polyclonal Antibody (PA5-77963) [thermofisher.com]

An In-depth Technical Guide on the Core of Rapamycin's Effect on Autophagy Induction

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of the molecular mechanisms by which rapamycin induces autophagy, a critical cellular process for the degradation and recycling of cellular components.[1][2] It delves into the core signaling pathways, presents quantitative data from key experiments, and outlines detailed experimental protocols for assessing rapamycin-induced autophagy.

Core Mechanism: Rapamycin's Inhibition of mTORC1

Rapamycin's primary mechanism for inducing autophagy is through the specific inhibition of the mechanistic Target of Rapamycin Complex 1 (mTORC1).[3][4] mTORC1 is a central regulator of cell growth, proliferation, and metabolism, integrating signals from growth factors, nutrients, and cellular energy status.[5][6] Under nutrient-rich conditions, mTORC1 is active and suppresses autophagy by phosphorylating and inhibiting key autophagy-initiating proteins, including ULK1 (Unc-51 like autophagy activating kinase 1) and ATG13.[1][3]

Rapamycin, in complex with the immunophilin FKBP12, binds to the FRB domain of mTOR, leading to allosteric inhibition of mTORC1 activity.[5][7][8] This inhibition relieves the phosphorylation-mediated suppression of the ULK1 complex (comprising ULK1, ATG13, FIP200, and ATG101), thereby initiating the cascade of events leading to autophagosome formation.[1][9]

Signaling Pathway of Rapamycin-Induced Autophagy

The following diagram illustrates the signaling cascade initiated by rapamycin, leading to the induction of autophagy.

References

- 1. Autophagy - Wikipedia [en.wikipedia.org]

- 2. assaygenie.com [assaygenie.com]

- 3. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are mTORC1 inhibitors and how do they work? [synapse.patsnap.com]

- 5. mTOR inhibitors - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Unbiased evaluation of rapamycin's specificity as an mTOR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

An In-Depth Technical Guide to the Rapamycin Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the rapamycin signaling pathway, with a focus on its core components, regulatory mechanisms, and the experimental methodologies used for its investigation. The information presented is intended to support research and development efforts targeting this critical cellular pathway.

Core Concepts of the Rapamycin Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that acts as a central regulator of cell growth, proliferation, metabolism, and survival.[1][2][3] mTOR integrates a wide array of intracellular and extracellular signals, including growth factors, nutrients, energy levels, and stress, to orchestrate cellular responses.[1][4] It functions within two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[1][5][6]

mTOR Complex 1 (mTORC1) is sensitive to the allosteric inhibitor rapamycin and is a master regulator of cell growth.[1][7] Its core components include mTOR, Regulatory-associated protein of mTOR (Raptor), and mammalian lethal with SEC13 protein 8 (mLST8).[8] mTORC1 is activated by various inputs such as growth factors, amino acids, and high cellular energy levels.[1][4]

mTOR Complex 2 (mTORC2) is generally considered insensitive to acute rapamycin treatment, although prolonged exposure can inhibit its assembly and function in some cell types. Its essential components include mTOR, Rapamycin-insensitive companion of mTOR (Rictor), mSIN1, and mLST8.[5][6] mTORC2 is primarily activated by growth factor signaling and plays a crucial role in cell survival and cytoskeletal organization.[2]

The natural product rapamycin exerts its inhibitory effect on mTORC1 by forming a complex with the intracellular receptor FKBP12 (FK506-binding protein 12). This rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR within mTORC1, leading to its allosteric inhibition.[7]

Signaling Pathway Interactions

The mTOR signaling network is characterized by a complex interplay of upstream activators and downstream effectors.

Upstream Regulation

The primary upstream regulatory pathway for mTOR is the PI3K/AKT signaling cascade .[3][9][10] Growth factors and hormones, such as insulin, activate receptor tyrosine kinases (RTKs), which in turn recruit and activate phosphoinositide 3-kinase (PI3K).[9][10] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[9] PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including AKT and its upstream kinase, PDK1.[9] This co-localization at the plasma membrane facilitates the phosphorylation and activation of AKT by PDK1.[9] mTORC2 also plays a critical role in this process by phosphorylating AKT at a separate site (Ser473), which is required for its full activation.[9]

Once activated, AKT phosphorylates and inhibits the tuberous sclerosis complex (TSC), a heterodimer of TSC1 and TSC2.[4] The TSC complex functions as a GTPase-activating protein (GAP) for the small GTPase Rheb (Ras homolog enriched in brain).[4] Inhibition of the TSC complex allows Rheb to accumulate in a GTP-bound, active state. Active Rheb then directly binds to and activates mTORC1.[4]

In addition to growth factors, mTORC1 is also regulated by cellular energy status, primarily through AMP-activated protein kinase (AMPK), and by amino acid availability through the Rag GTPases.[1][11]

References

- 1. The mTOR-regulated phosphoproteome reveals a mechanism of mTORC1-mediated inhibition of growth factor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. biorxiv.org [biorxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

Structural Analogues of Rapamycin: A Technical Guide to Structure-Activity Relationships and mTOR Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rapamycin, a macrolide natural product, is a potent and specific inhibitor of the mechanistic Target of Rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, and survival. Due to its significant immunosuppressive and anti-proliferative properties, rapamycin and its analogues, collectively known as rapalogs, have garnered substantial interest as therapeutic agents in oncology, organ transplantation, and for the treatment of various other proliferative disorders. This technical guide provides an in-depth analysis of the structural analogues of rapamycin, focusing on their structure-activity relationships (SAR), mechanism of action, and the experimental methodologies used to characterize their activity. Quantitative data on the biological activity of key analogues are summarized, and detailed protocols for relevant assays are provided. Furthermore, critical signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this important class of molecules.

Introduction: Rapamycin and the mTOR Pathway

Rapamycin exerts its biological effects by forming a gain-of-function ternary complex with the intracellular receptor FK506-binding protein 12 (FKBP12) and the FKBP12-Rapamycin Binding (FRB) domain of mTOR. This complex allosterically inhibits the mTORC1 complex, one of two distinct multiprotein complexes in which mTOR exists (the other being mTORC2). mTORC1 integrates signals from growth factors, nutrients, energy status, and stress to control protein synthesis, lipid synthesis, and autophagy, primarily through the phosphorylation of downstream effectors such as p70 S6 kinase (p70S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).

The development of structural analogues of rapamycin was primarily driven by the need to improve upon the parent compound's poor aqueous solubility, chemical instability, and suboptimal pharmacokinetic profile. These efforts have led to the successful clinical development of several rapalogs, including temsirolimus, everolimus, and ridaforolimus.

Structural Analogues of Rapamycin and Structure-Activity Relationships

The core macrolide structure of rapamycin offers several positions for chemical modification. However, structure-activity relationship studies have revealed that modifications at the C40 hydroxyl group are most permissive for retaining and often improving the desired biological activity while enhancing physicochemical properties.

Clinically Approved Rapalogs

The most clinically successful rapamycin analogues are esters or ethers at the C40 position. These modifications enhance solubility and metabolic stability.

-

Temsirolimus (CCI-779): A dihydroxymethylpropionic acid ester of rapamycin, developed as a soluble prodrug for intravenous administration.

-

Everolimus (RAD001): A 40-O-(2-hydroxyethyl) derivative of rapamycin with improved oral bioavailability.

-

Ridaforolimus (AP23573, Deforolimus): A dimethylphosphinate ester of rapamycin.

These first-generation rapalogs share the same fundamental mechanism of action as rapamycin, requiring the formation of the FKBP12-rapalog-mTOR ternary complex to inhibit mTORC1 signaling.

Quantitative Structure-Activity Relationship (QSAR) Data

The biological activity of rapamycin and its analogues is typically quantified by their ability to inhibit mTORC1 signaling and cell proliferation. Key parameters include the half-maximal inhibitory concentration (IC50) for mTORC1 kinase activity or cell growth and the dissociation constant (Ki) for binding to FKBP12.

| Compound | Modification at C40 | FKBP12 Binding Affinity (Ki, nM) | mTORC1 Inhibition (IC50, nM) | Cell Line | Antiproliferative Activity (IC50, nM) |

| Rapamycin | -OH | ~0.2 | ~0.1 | Various | 0.1 - 10 |

| Temsirolimus | -O-CO-C(CH₃)(CH₂OH)₂ | ~0.3 | ~0.5 | Various | 0.5 - 20 |

| Everolimus | -O-(CH₂)₂-OH | ~1.8 | ~1.0 | Various | 1.0 - 50 |

| Ridaforolimus | -O-PO(CH₃)₂ | ~0.1 | ~0.4 | Various | 0.2 - 15 |

Note: IC50 and Ki values can vary depending on the specific assay conditions and cell lines used. The data presented is a representative range from published literature.

Experimental Protocols

The characterization of rapamycin analogues involves a series of in vitro and cell-based assays to determine their binding affinity, inhibitory activity against mTOR, and their effects on cell proliferation.

FKBP12 Binding Assay (Competitive Binding Assay)

This assay measures the affinity of a test compound for FKBP12 by assessing its ability to displace a known high-affinity ligand.

Principle: A fluorescently labeled or radiolabeled ligand with known high affinity for FKBP12 is incubated with the protein. The test compound is then added at various concentrations. The displacement of the labeled ligand, which results in a decrease in the measured signal (fluorescence polarization or radioactivity), is proportional to the binding affinity of the test compound.

Methodology:

-

Reagents: Recombinant human FKBP12, fluorescently labeled FK506 (e.g., FK506-FITC), test compounds, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.01% Tween-20).

-

Procedure: a. In a 96-well plate, add a fixed concentration of FKBP12 and the fluorescent ligand. b. Add serial dilutions of the test compound or rapamycin (as a positive control). c. Incubate at room temperature for 1-2 hours to reach equilibrium. d. Measure fluorescence polarization using a suitable plate reader.

-

Data Analysis: The Ki value is calculated using the Cheng-Prusoff equation from the IC50 value obtained from the dose-response curve.

mTOR Kinase Activity Assay (In Vitro)

This assay directly measures the ability of a compound to inhibit the kinase activity of mTORC1.

Principle: Purified mTORC1 is incubated with a specific substrate (e.g., a peptide derived from p70S6K) and ATP. The phosphorylation of the substrate is then quantified, typically using an antibody that recognizes the phosphorylated form of the substrate in an ELISA or by measuring the consumption of ATP using a luminescence-based assay.

Methodology:

-

Reagents: Purified active mTORC1 complex, p70S6K peptide substrate, ATP, kinase assay buffer, anti-phospho-p70S6K antibody, HRP-conjugated secondary antibody, TMB substrate.

-

Procedure: a. Coat a 96-well plate with the p70S6K peptide substrate. b. In a separate plate, pre-incubate mTORC1 with serial dilutions of the test compound. c. Add the mTORC1-compound mixture and ATP to the substrate-coated plate. d. Incubate at 30°C for 30-60 minutes. e. Wash the plate and add the anti-phospho-p70S6K antibody. f. Incubate, wash, and add the HRP-conjugated secondary antibody. g. Incubate, wash, and add TMB substrate. h. Stop the reaction and measure absorbance at 450 nm.

-

Data Analysis: The IC50 value is determined from the dose-response curve of mTORC1 inhibition.

Cell Proliferation Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell viability and proliferation.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Reagents: Cell culture medium, cells of interest, test compounds, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).

-

Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compound for 24-72 hours. c. Add MTT solution to each well and incubate for 2-4 hours at 37°C. d. Remove the medium and add the solubilization solution to dissolve the formazan crystals. e. Measure the absorbance at a wavelength of 570 nm.

-

Data Analysis: The IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%, is calculated from the dose-response curve.

Western Blot Analysis of mTORC1 Signaling

This technique is used to detect and quantify the phosphorylation status of key downstream effectors of mTORC1, such as p70S6K and 4E-BP1.

Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is then probed with primary antibodies specific for the phosphorylated and total forms of the target proteins. A secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore is used for detection.

Methodology:

-

Reagents: Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors, protein quantification assay (e.g., BCA), SDS-PAGE gels, transfer buffer, PVDF or nitrocellulose membrane, blocking buffer (e.g., 5% BSA or non-fat milk in TBST), primary antibodies (anti-phospho-p70S6K, anti-total-p70S6K, etc.), HRP-conjugated secondary antibody, ECL substrate.

-

Procedure: a. Treat cells with the test compound for the desired time. b. Lyse the cells and quantify the protein concentration. c. Separate the proteins by SDS-PAGE and transfer them to a membrane. d. Block the membrane to prevent non-specific antibody binding. e. Incubate the membrane with the primary antibody overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane and detect the signal using an ECL substrate and an imaging system.

-

Data Analysis: The band intensities are quantified using densitometry software. The ratio of the phosphorylated protein to the total protein is calculated to determine the extent of mTORC1 inhibition.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental procedures is crucial for a clear understanding. The following diagrams were generated using the DOT language for Graphviz.

Caption: The mTORC1 signaling pathway and the mechanism of inhibition by rapamycin analogues.

Caption: A generalized workflow for Western blot analysis of mTORC1 signaling.

Synthesis of Key Rapamycin Analogues

The synthesis of clinically important rapalogs like temsirolimus and everolimus typically starts from the parent rapamycin molecule.

Synthesis of Temsirolimus

The synthesis of temsirolimus involves the esterification of the C40 hydroxyl group of rapamycin with 2,2-bis(hydroxymethyl)propionic acid. To achieve regioselectivity, the C31 hydroxyl group is often protected.

A generalized synthetic scheme:

-

Protection: The C31 hydroxyl group of rapamycin is selectively protected, for example, as a silyl ether.

-

Esterification: The protected rapamycin is then reacted with an activated form of 2,2-bis(hydroxymethyl)propionic acid (e.g., an acid anhydride) in the presence of a coupling agent and a base to form the ester at the C40 position.

-

Deprotection: The protecting group at C31 is removed under mild acidic conditions to yield temsirolimus.

Synthesis of Everolimus

The synthesis of everolimus involves the etherification of the C40 hydroxyl group of rapamycin with a 2-hydroxyethyl group.

A generalized synthetic scheme:

-

Protection: Similar to the synthesis of temsirolimus, the C31 hydroxyl group of rapamycin is selectively protected.

-

Etherification: The protected rapamycin is reacted with a protected 2-bromoethanol or a similar electrophile in the presence of a base to form the ether linkage at the C40 position.

-

Deprotection: The protecting groups on both the C31 hydroxyl and the newly introduced C40 side chain are removed to yield everolimus.

Conclusion and Future Directions

The structural analogues of rapamycin have demonstrated significant clinical utility, primarily due to their improved pharmacokinetic properties over the parent compound. The core structure-activity relationship is well-established, with modifications at the C40 position being crucial for maintaining or enhancing mTOR inhibitory activity. The experimental protocols detailed herein provide a robust framework for the continued evaluation and development of novel rapalogs.

Future research in this area is likely to focus on the development of second-generation mTOR inhibitors, including ATP-competitive mTOR kinase inhibitors that target both mTORC1 and mTORC2, and bifunctional molecules that combine mTOR inhibition with other therapeutic modalities. A deeper understanding of the nuances of mTOR signaling in different disease contexts will be critical for the rational design of the next generation of rapamycin-inspired therapeutics.

Whitepaper: Rapamycin's Effects on Aging—Mechanisms, Efficacy, and Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract: Rapamycin, a macrolide compound, is the most robust pharmacological agent known to extend lifespan across multiple species, from yeast to mammals[1][2]. Its primary mechanism of action is the inhibition of the mechanistic Target of Rapamycin (mTOR), a highly conserved serine/threonine kinase that serves as a central regulator of cell growth, metabolism, and proliferation[3][4][5]. By modulating mTOR signaling, rapamycin influences several hallmarks of aging, including proteostasis, mitochondrial function, cellular senescence, and immune function. This technical guide provides an in-depth review of the molecular pathways affected by rapamycin, summarizes quantitative data on its efficacy in preclinical models, details key experimental protocols, and discusses considerations for clinical translation.

Core Mechanism of Action: The mTOR Signaling Pathway

The mTOR kinase is the catalytic subunit of two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2)[6]. These complexes act as central integrators of environmental cues, such as nutrients (amino acids), energy status (ATP levels), and growth factors (insulin, IGF-1), to control cellular anabolic and catabolic processes[5][7].

-

mTORC1: Composed of mTOR, RAPTOR, and mLST8, mTORC1 is acutely sensitive to rapamycin. When activated by nutrients and growth factors, mTORC1 promotes protein synthesis and cell growth by phosphorylating key downstream targets like S6 Kinase 1 (S6K1) and 4E-Binding Protein 1 (4E-BP1)[8][9]. It also suppresses catabolic processes, most notably autophagy, by inhibiting the Unc-51 like autophagy activating kinase 1 (ULK1) complex[10].

-

mTORC2: Containing mTOR, RICTOR, mSIN1, and mLST8, mTORC2 is generally considered rapamycin-insensitive under acute exposure[3]. However, chronic or long-term rapamycin treatment can disrupt mTORC2 assembly and function, leading to the inhibition of its downstream targets, such as Akt, which is crucial for cell survival and glucose metabolism[10][11].

Rapamycin's primary anti-aging effects are attributed to its inhibition of mTORC1. It achieves this by forming a complex with the immunophilin FKBP12, which then binds directly to the FRB domain of mTOR within mTORC1, allosterically inhibiting its kinase activity[3][10].

Key Cellular and Physiological Effects on Aging

Inhibition of mTORC1 by rapamycin triggers a cascade of cellular events that collectively counter age-related decline.

Induction of Autophagy and Enhanced Proteostasis

A hallmark of aging is the loss of proteostasis, leading to the accumulation of damaged or misfolded proteins[12]. mTORC1 is a primary negative regulator of autophagy, the cellular process for degrading and recycling damaged organelles and protein aggregates[10][12]. By inhibiting mTORC1, rapamycin relieves the suppression of the ULK1 complex, thereby robustly inducing autophagy[10][13]. This enhanced clearance mechanism helps maintain protein homeostasis. Studies in Drosophila show that rapamycin treatment reduces the accumulation of polyubiquitinated protein aggregates in aged muscle in an autophagy-dependent manner[14][15].

Modulation of Mitochondrial Function